Cas no 406482-33-5 (2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene)
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,1'-BIPHENYL, 2-FLUORO-3',4-DIMETHOXY-
- 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene
- 406482-33-5
- EN300-1585998
-
- Inchi: 1S/C14H13FO2/c1-16-11-5-3-4-10(8-11)13-7-6-12(17-2)9-14(13)15/h3-9H,1-2H3
- InChI Key: MARCCDFCAQUBLP-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC=C(C=1)OC)OC
Computed Properties
- Exact Mass: 232.08995782Da
- Monoisotopic Mass: 232.08995782Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 18.5Ų
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1585998-0.05g |
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406482-33-5 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1585998-0.1g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 0.1g |
$1081.0 | 2023-06-04 | ||
| Enamine | EN300-1585998-0.25g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 0.25g |
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| Enamine | EN300-1585998-0.5g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 0.5g |
$1180.0 | 2023-06-04 | ||
| Enamine | EN300-1585998-1.0g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
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$1229.0 | 2023-06-04 | ||
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2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 2.5g |
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| Enamine | EN300-1585998-5.0g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1585998-10.0g |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1585998-50mg |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1585998-100mg |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene |
406482-33-5 | 100mg |
$1081.0 | 2023-09-24 |
2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene
Comprehensive Overview of 2-Fluoro-4-methoxy-1-(3-methoxyphenyl)benzene (CAS No. 406482-33-5)
2-Fluoro-4-methoxy-1-(3-methoxyphenyl)benzene (CAS No. 406482-33-5) is a fluorinated aromatic compound with significant applications in pharmaceutical intermediates, organic synthesis, and material science. This compound, characterized by its methoxy and fluoro substituents, has garnered attention due to its unique chemical properties and versatility in research. In recent years, the demand for fluorinated compounds like 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene has surged, driven by their role in drug discovery and advanced material development.
The molecular structure of 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene features a benzene ring substituted with a fluoro group at the 2-position and a methoxy group at the 4-position, along with an additional 3-methoxyphenyl moiety. This arrangement enhances its reactivity and makes it a valuable building block in synthetic chemistry. Researchers often explore its potential in creating high-performance polymers, liquid crystals, and bioactive molecules, aligning with trends in sustainable and green chemistry.
One of the most searched questions about CAS No. 406482-33-5 revolves around its synthesis and purification methods. The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, which are widely discussed in academic forums. Its fluorinated aromatic nature also makes it a subject of interest in PET (Positron Emission Tomography) tracer development, a hot topic in medical imaging and diagnostics.
In the context of SEO optimization, keywords like "2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene supplier," "CAS 406482-33-5 price," and "fluorinated benzene derivatives" are frequently queried by buyers and researchers. The compound's stability under various conditions and its compatibility with Grignard reagents or organolithium compounds further broaden its utility. Additionally, its role in OLED (Organic Light-Emitting Diode) materials has sparked discussions in electronics forums.
Environmental and safety considerations are also critical when handling 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene. While not classified as hazardous, proper storage in anhydrous conditions and avoidance of strong oxidizers are recommended. The compound's logP value and solubility profile are often analyzed for drug-likeness assessments, a trending topic in computational chemistry and AI-driven drug design.
In summary, 2-fluoro-4-methoxy-1-(3-methoxyphenyl)benzene (CAS No. 406482-33-5) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and electronics. Its fluorine-methoxy synergy offers a compelling case for further research, particularly in emerging fields like green chemistry and precision medicine. As interest in tailor-made aromatic compounds grows, this molecule is poised to remain a focal point in scientific and industrial discussions.
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